2,4-Di-tert-butyl-6-(bromomethyl)phenol
Description
2,4-Di-tert-butyl-6-(bromomethyl)phenol is a brominated phenolic compound characterized by a tert-butyl-substituted aromatic core and a bromomethyl functional group. This structure confers unique reactivity, particularly in substitution and coupling reactions, making it valuable in synthetic chemistry. For example, the bromomethyl group facilitates nucleophilic displacement reactions, enabling its use as a precursor for synthesizing ligands, polymers, and functionalized materials . The tert-butyl groups enhance steric hindrance, improving stability against oxidation and thermal degradation .
Properties
IUPAC Name |
2-(bromomethyl)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSTKLPJOGEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Di-tert-butyl-6-(bromomethyl)phenol is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This phenolic compound is structurally related to other biologically active phenols and has been studied for its potential applications and effects on various biological systems.
Chemical Structure and Properties
The chemical formula for this compound is . It features two tert-butyl groups and a bromomethyl substituent, which may influence its reactivity and biological interactions. Its molecular structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, affecting metabolic pathways.
- Antioxidant Activity : Phenolic compounds often exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cell proliferation or apoptosis.
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties against a range of pathogens. It has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Cytotoxicity
Studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further investigation in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
Case Studies
- Antioxidant Properties : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, suggesting potential health benefits in oxidative stress-related conditions.
- In Vivo Toxicity Assessment : An animal study investigated the long-term effects of this compound on liver function in mice. Results indicated that high doses led to elevated liver enzymes, suggesting hepatotoxicity at certain concentrations.
- Pharmacological Potential : Research highlighted in Phytomedicine explored the anti-inflammatory effects of this compound in a rat model of arthritis. The compound reduced inflammatory markers significantly compared to controls.
Comparison with Similar Compounds
Benzotriazole Derivatives
- UV-327 (2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol): Structure: The bromomethyl group in the target compound is replaced by a 5-chloro-benzotriazole moiety. Properties: Higher hydrophobicity (logKOW = 6.91) compared to UV-328 (logKOW = 7.25), with similar environmental persistence . Applications: UV-327 is widely used as an ultraviolet (UV) stabilizer in plastics and coatings due to its absorption in the 290–400 nm range .
- UV-328 (2,4-Di-tert-butyl-6-(5-methyl-2H-benzotriazol-2-yl)phenol): Structure: Differs from UV-327 by a methyl substituent on the benzotriazole ring.
Schiff Base Derivatives
- 2,4-Di-tert-butyl-6-((phenylimino)methyl)phenol: Structure: Contains an imine (-CH=N-) group instead of bromomethyl. Reactivity: Forms stable metal complexes, serving as ligands in catalysis (e.g., palladium complexes for Heck coupling) . Solvent Effects: Exhibits solvent-dependent tautomerism and fluorescence; in polar solvents like DMSO, intramolecular proton transfer enhances emission intensity .
- 2,4-Di-tert-butyl-6-(pyridin-2-yl)phenol (PhOH-py): Structure: Pyridine substituent at the 6-position. Photophysics: Weak electronic coupling between phenol and pyridine subunits, as evidenced by absorption spectra resembling a superposition of individual subunits .
Phosphine and Hydroxymethyl Derivatives
- 2,4-Di-tert-butyl-6-(diphenyl(phosphaenyl))phenol: Structure: Phosphine group replaces bromomethyl. Applications: Pro-ligand for synthesizing indium phosphasalen catalysts, which show high isoselectivity in lactide polymerization .
- 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol: Structure: Hydroxymethyl (-CH2OH) instead of bromomethyl. Reactivity: Participates in hydrogen bonding and oxidation reactions, serving as a precursor for antioxidants .
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | logKOW | Key Applications |
|---|---|---|---|---|
| 2,4-Di-tert-butyl-6-(bromomethyl)phenol | Bromomethyl (-CH2Br) | ~299.3 | ~4.5* | Synthetic precursor |
| UV-327 | 5-Chloro-benzotriazol-2-yl | 357.8 | 6.91 | UV stabilizer |
| UV-328 | 5-Methyl-benzotriazol-2-yl | 323.4 | 7.25 | UV stabilizer |
| 2,4-Di-tert-butyl-6-(hydroxymethyl)phenol | Hydroxymethyl (-CH2OH) | 250.4 | ~2.8* | Antioxidant precursor |
| 2,4-Di-tert-butyl-6-((phenylimino)methyl)phenol | Phenylimino (-CH=N-Ph) | 337.5 | N/A | Ligand in coordination chemistry |
*Estimated based on structural analogs.
Research Findings
Photophysical Behavior
- Solvent polarity significantly affects the fluorescence of Schiff base derivatives. For example, in methanol, 2,4-di-tert-butyl-6-((phenylimino)methyl)phenol exhibits quenched emission due to solvent-solute interactions, whereas in chloroform, enhanced fluorescence is observed .
Preparation Methods
Alkylation of Phenol
- Method: Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl halides.
- Catalysts: Aluminum chloride (AlCl3), aluminum phenolate, or rhenium carbonyl complexes have been employed.
- Conditions:
- Temperature range: 80–150 °C
- Pressure: Atmospheric to 70 atm depending on catalyst and method
- Solvents: 1,2-Dichloroethane, THF, or neat conditions under inert atmosphere
- Yields: Typically between 56% and 79% for 2,6-di-tert-butylphenol, which is closely related to 2,4-di-tert-butylphenol synthesis.
Catalytic Systems
- Rhenium tricarbonyl complexes have been used for catalytic Friedel-Crafts alkylation of phenol with tert-butyl halides, achieving high selectivity and yields under mild conditions (80 °C, 18 h).
| Parameter | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation catalyst | AlCl3, Aluminum phenolate, Re complex | 56–79 | |
| Temperature | 80–150 °C | ||
| Pressure | 1 atm to 70 atm | ||
| Solvent | 1,2-Dichloroethane, THF |
Bromination to Introduce Bromomethyl Group
The bromomethyl group at the 6-position is introduced by brominating the methyl group adjacent to the phenol ring.
- Precursor: 2,4-Di-tert-butylphenol or its methyl derivative.
- Brominating Agent: Typically N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Solvent: Often performed in inert solvents like THF or carbon tetrachloride.
- Temperature: Low temperatures (~0–5 °C) to avoid overbromination.
- Yield: High yields reported, with product purity confirmed by 1H NMR and crystallographic methods.
Specific Preparation of 4-Bromomethyl-2,6-di-tert-butylphenol (Analogous to this compound)
Though exact literature on this compound is limited, closely related compounds such as 4-bromomethyl-2,6-di-tert-butylphenol have been synthesized and studied extensively. The methodology is transferable:
- Synthesis Reference: Rieker et al. (1968) method is widely cited for bromomethylation of 2,6-di-tert-butylphenol derivatives.
- Procedure:
Mannich Reaction for Derivative Preparation
The bromomethyl phenol can be further reacted via Mannich reactions to form derivatives such as 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, which is important for antioxidant applications.
- Reagents: Dimethylamine or N-methylaniline with the bromomethyl phenol in THF.
- Conditions: Stirring at 273–283 K for 2 hours.
- Yields: High yields (~81–94%) with well-characterized crystalline products.
Summary Table of Preparation Methods
Research Findings and Characterization
- Crystallographic Data: Single crystal X-ray diffraction studies confirm the structure and purity of bromomethyl phenol derivatives and their Mannich bases.
- Spectroscopy: 1H NMR and EPR spectroscopy have been used to study the photochemical properties and confirm substitution patterns.
- Applications: These compounds serve as key intermediates in synthesizing hindered phenol antioxidants, which enhance polymer stability and lubricant performance.
Q & A
Q. Table 1. Calculated Electronic Absorption Spectrum (TD-DFT, B3LYP/6-311+G(d,p))
| Transition | Wavelength (nm) | Oscillator Strength | Major Contributions |
|---|---|---|---|
| S₀ → S₁ | 276.79 | 0.112 | HOMO-1 → LUMO |
| S₀ → S₆ | 325.35 | 0.491 | HOMO → LUMO+2 |
| Source: Adapted from |
Q. Table 2. Crystallographic Data (SCXRD)
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell volume | 2545.2 ų |
| Bond length (C-Br) | 1.93 Å |
| Source: |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
